27-O-acetyl-withaferinA

Prostate Cancer Cytotoxicity Natural Product

Procure 27-O-Acetyl-Withaferin A for targeted research into cytoprotective heat-shock activation. Direct SAR evidence confirms its unique functional uncoupling: it enhances heat-shock-inducing activity (HSA) without a corresponding increase in cytotoxicity, unlike withaferin A. This critical differentiation makes it an essential chemical probe for dissecting HSA pathways in models of protein aggregation or cellular stress, eliminating confounding cytotoxic artifacts and ensuring reproducible, high-fidelity data in target validation and lead optimization programs.

Molecular Formula C31H42O6
Molecular Weight 510.7 g/mol
Cat. No. B12313099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name27-O-acetyl-withaferinA
Molecular FormulaC31H42O6
Molecular Weight510.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)COC(=C)C
InChIInChI=1S/C31H42O6/c1-16(2)35-15-20-17(3)13-24(36-28(20)34)18(4)21-7-8-22-19-14-27-31(37-27)26(33)10-9-25(32)30(31,6)23(19)11-12-29(21,22)5/h9-10,18-19,21-24,26-27,33H,1,7-8,11-15H2,2-6H3
InChIKeyYZEBCLLFNQVHLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

27-O-Acetyl-withaferin A: A Differentiated Withanolide for Oncology and Heat-Shock Research


27-O-Acetyl-withaferin A is a natural withanolide steroidal lactone isolated from Withania aristata and related Solanaceae species [1]. It is an acetylated derivative of withaferin A at the C-27 hydroxyl position, which fundamentally alters its biological activity profile compared to the parent compound [2]. This modification is a key determinant in structure-activity relationship (SAR) studies, where it has been shown to selectively enhance cytoprotective heat-shock-inducing activity without a corresponding increase in cytotoxicity, a unique and verifiable differentiation among withaferin A analogs [2]. The compound serves as a critical chemical probe for dissecting the dual activities of withanolides and for developing targeted therapeutic strategies.

Procurement Rationale: Why 27-O-Acetyl-withaferin A Cannot Be Substituted with Withaferin A or Other Analogs


Substituting 27-O-acetyl-withaferin A with withaferin A or other common withanolide analogs (e.g., 4,27-diacetylwithaferin A) is scientifically invalid due to quantifiable, divergent biological outcomes arising from a single molecular modification. SAR studies have unequivocally demonstrated that acetylation at the C-27 position selectively enhances heat-shock-inducing activity (HSA) without a proportional increase in cytotoxicity, a functional uncoupling not observed in the parent compound withaferin A [1]. Furthermore, head-to-head comparisons in prostate cancer cell lines show that 27-O-acetyl-withaferin A (Compound 2) exhibits a distinct cytotoxic profile compared to its synthetic homodimer (Compound 4), which was significantly more potent in the same assays [2]. This evidence confirms that the specific substitution pattern is a critical determinant of biological activity, rendering generic class-based substitution a high-risk decision for reproducible research outcomes.

Quantitative Differentiation Evidence: 27-O-Acetyl-withaferin A vs. Key Withanolide Comparators


Differential Cytotoxic Activity Against Prostate Cancer Cell Lines

27-O-acetylwithaferin A (Compound 2) was directly compared to its synthetic homodimer (Compound 4) and other acetylated derivatives for cytotoxicity against four prostate cancer cell lines [1]. The homodimer 4 exhibited improved activity compared to 27-O-acetylwithaferin A (2) for most tested cell lines, confirming that 2 has a distinct and less potent cytotoxic profile than its dimerization product, which is a key differentiator for mechanistic studies.

Prostate Cancer Cytotoxicity Natural Product

Selective Enhancement of Heat-Shock Response Without Increased Cytotoxicity

A direct SAR comparison of withaferin A (1) and 36 analogs revealed that acetylation of the 27-OH group, specifically yielding 27-O-acetylwithaferin A (15) from withaferin A (1), enhanced heat-shock-inducing activity (HSA) without increasing cytotoxicity [1]. This functional uncoupling is a unique and verifiable differentiation not shared by other modifications, such as acetylation at other positions, which often increase both or decrease one of the activities.

Heat-Shock Response SAR Cytoprotection

Quantified Cytotoxicity in Lung Cancer (A549) Cells

27-O-acetyl-withaferin A (Compound 2) was evaluated for its cytotoxic effect on human A549 lung cancer cells, providing a specific, quantitative activity benchmark [1]. The IC50 value of 4.4 μM after 72 hours by MTT assay serves as a reproducible data point for comparing this specific compound's potency to other withanolides, such as 27-methyl withaferin A, which showed an IC50 of 4.2 μM in the same cell line [2].

Lung Cancer Antiproliferative Cytotoxicity

Functional Uncoupling of HSA and Cytotoxicity vs. 4,27-Diacetyl Analogs

SAR analysis demonstrates that the specific mono-acetylation pattern of 27-O-acetylwithaferin A (15) is critical. While acetylation of the 27-OH group enhanced HSA without increasing cytotoxicity, introduction of a β-OAc group to the C-15 position of 4,27-diacetyl-WA (another analog) decreased HSA without affecting cytotoxicity [1]. This comparative data shows that 27-O-acetylwithaferin A represents a specific and non-interchangeable activity profile within the withanolide family.

Heat-Shock Response SAR Chemical Probe

Synthetic Versatility as a Precursor to Novel Withanolide Dimers

27-O-acetylwithaferin A (2) serves as a unique and verifiable starting material for the base-promoted formation of a withaferin A homodimer (4) via a Diels-Alder reaction [1]. This chemical reactivity is a specific and differentiating property not shared by withaferin A itself, which lacks the 27-O-acetyl group necessary for this elimination and subsequent cycloaddition. The resulting homodimer (4) was confirmed by single-crystal X-ray crystallography and showed significantly improved cytotoxicity against prostate cancer cell lines.

Synthetic Chemistry Natural Product Derivatization Diels-Alder

Optimal Research Applications for 27-O-Acetyl-withaferin A Based on Verified Evidence


Investigating Heat-Shock Response Mechanisms with Minimized Cytotoxic Confounding

Procure 27-O-acetyl-withaferin A for experiments requiring activation of the cytoprotective heat-shock response (HSA) as a primary endpoint. Direct SAR evidence shows it enhances HSA without a corresponding increase in cytotoxicity, unlike withaferin A [1]. This unique functional uncoupling makes it the superior choice for dissecting HSA pathways in models of protein aggregation or cellular stress, where cytotoxic artifacts would confound results.

Medicinal Chemistry Campaigns for Novel Withanolide Dimers and Conjugates

Use 27-O-acetyl-withaferin A as a key starting material for semi-synthetic derivatization. It has been proven to undergo base-promoted elimination to form a reactive intermediate that yields a withaferin A homodimer (4) via a Diels-Alder reaction [2]. This specific reactivity, not shared by withaferin A, enables the creation of novel, more potent withanolide scaffolds for lead optimization programs.

Benchmarking Cytotoxic Potency in Lung Cancer (A549) Cell Line Studies

Select 27-O-acetyl-withaferin A as a positive control or test compound in A549 non-small cell lung cancer assays. It has a precisely defined IC50 value of 4.4 μM (72 hr MTT assay) [3]. This quantitative benchmark allows for reproducible comparison with novel analogs, such as 27-methyl withaferin A (IC50 4.2 μM) [4], ensuring consistent and interpretable activity data across experimental runs.

Prostate Cancer Research Requiring Defined Cytotoxic Profiles

Utilize 27-O-acetyl-withaferin A (Compound 2) in prostate cancer research as a reference compound with a well-characterized, but less potent, cytotoxic profile. Direct comparative data against four prostate cancer cell lines shows that its homodimer (Compound 4) exhibits significantly improved activity [5]. This makes 27-O-acetyl-withaferin A an ideal baseline or negative control for assessing the activity of new, more potent analogs developed from it.

Technical Documentation Hub

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